molecular formula C16H16N2O B13531858 3-Biphenyl-2-YL-piperazin-2-one

3-Biphenyl-2-YL-piperazin-2-one

Cat. No.: B13531858
M. Wt: 252.31 g/mol
InChI Key: QHCAEVXLPJFNNR-UHFFFAOYSA-N
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Description

3-(2-phenylphenyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a biphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylphenyl)piperazin-2-one can be achieved through several methods:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

    Cascade double nucleophilic substitution: This method utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields.

Industrial Production Methods

Industrial production methods for 3-(2-phenylphenyl)piperazin-2-one typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylphenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperazin-2-ones.

Scientific Research Applications

3-(2-phenylphenyl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-phenylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its biphenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(2-phenylphenyl)piperazin-2-one

InChI

InChI=1S/C16H16N2O/c19-16-15(17-10-11-18-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15,17H,10-11H2,(H,18,19)

InChI Key

QHCAEVXLPJFNNR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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